(5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride
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Overview
Description
DLCI-1, chemically known as 5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a potent and selective inhibitor of cytochrome P450 2A6 (CYP2A6). This enzyme is primarily responsible for the metabolism of nicotine in the human liver. By inhibiting CYP2A6, DLCI-1 has shown promise in reducing nicotine self-administration, making it a potential candidate for tobacco cessation therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DLCI-1 involves several key steps:
Formation of the Pyridine Ring: The starting material, 4-ethylpyridine, undergoes a series of reactions to introduce the thiophene ring at the 3-position.
Thiophene Introduction: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction.
Methanamine Addition: The final step involves the addition of a methanamine group to the thiophene ring, completing the synthesis of DLCI-1.
Industrial Production Methods: While specific industrial production methods for DLCI-1 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, scaled up for industrial use. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: DLCI-1 can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the pyridine ring, to form dihydropyridine derivatives.
Substitution: DLCI-1 can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
DLCI-1 has several significant applications in scientific research:
Chemistry: Used as a tool to study the inhibition of cytochrome P450 enzymes, particularly CYP2A6.
Biology: Investigated for its effects on nicotine metabolism and its potential to reduce nicotine dependence.
Medicine: Explored as a potential pharmacotherapeutic agent for tobacco cessation, offering an alternative to current treatments like bupropion.
Industry: Potential applications in the development of new drugs targeting nicotine addiction and other conditions involving CYP2A6
Mechanism of Action
DLCI-1 exerts its effects by selectively inhibiting the activity of cytochrome P450 2A6. This enzyme is responsible for the metabolism of nicotine into cotinine and other metabolites. By inhibiting CYP2A6, DLCI-1 reduces the rate of nicotine metabolism, leading to lower nicotine levels in the body. This reduction in nicotine levels can decrease the reinforcing effects of nicotine, thereby reducing nicotine self-administration and potentially aiding in tobacco cessation .
Comparison with Similar Compounds
Bupropion: An antidepressant that also acts as a smoking cessation aid by inhibiting the reuptake of norepinephrine and dopamine.
Varenicline: A partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.
Comparison:
Selectivity: DLCI-1 is highly selective for CYP2A6, whereas bupropion and varenicline have broader targets.
Mechanism: DLCI-1 directly inhibits nicotine metabolism, while bupropion and varenicline act on neurotransmitter systems.
Efficacy: DLCI-1 has shown greater efficacy in reducing nicotine intake in preclinical studies compared to bupropion
Properties
Molecular Formula |
C12H16Cl2N2S |
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Molecular Weight |
291.2 g/mol |
IUPAC Name |
[5-(4-ethylpyridin-3-yl)thiophen-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-9-5-6-14-8-11(9)12-4-3-10(7-13)15-12;;/h3-6,8H,2,7,13H2,1H3;2*1H |
InChI Key |
NJQCWEINBOSPQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C2=CC=C(S2)CN.Cl.Cl |
Origin of Product |
United States |
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